Val-Leu-Arg-p-nitroanilide

描述

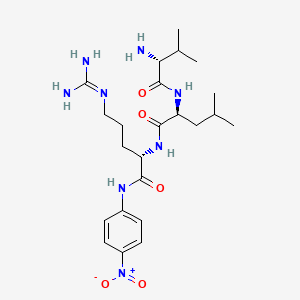

Val-Leu-Arg-p-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly glandular kallikreins. The compound’s molecular formula is C23H38N8O5, and it has a molecular weight of 506.60 g/mol. It is known for its sensitivity and selectivity in enzyme assays, making it a valuable tool in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Val-Leu-Arg-p-nitroanilide involves the solid-phase synthesis method. This method is preferred due to the low nucleophilicity of the amino group of p-nitroaniline . The synthesis begins with the coupling of Nα-, NG-protected arginine with a resin-bound 5-amino-2-nitrobenzoic acid (Anb5,2) using phosphoryl chloride as the coupling agent . The resulting intermediate is then coupled with valine and leucine residues to form the final product .

Industrial Production Methods

Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the compound’s integrity.

化学反应分析

Types of Reactions

Val-Leu-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteolytic enzymes such as human urinary kallikrein . The reaction conditions include an aqueous buffer solution at an optimal pH for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be measured to determine enzyme activity .

科学研究应用

Enzyme Substrate for Kallikrein and Other Proteases

Val-Leu-Arg-p-nitroanilide is widely employed as a substrate to investigate the activity of kallikrein, a serine protease involved in blood coagulation and fibrinolysis.

Case Study: Kallikrein Activity Measurement

In a study assessing human urinary kallikrein activity, this compound was hydrolyzed at varying concentrations (10-20 µM) to measure enzyme kinetics in the presence and absence of inhibitors. The results indicated that basic pancreatic trypsin inhibitor significantly affected the hydrolysis rate, demonstrating the substrate's utility in understanding enzyme regulation mechanisms .

Application in Fibrinolytic Enzyme Studies

The compound has also been utilized to characterize fibrinolytic enzymes derived from organisms such as Bacillus subtilis and Eisenia fetida. These studies are crucial for understanding potential therapeutic agents in clot management.

Case Study: Fibrinolytic Enzymes from Eisenia fetida

Research highlighted the purification and characterization of fibrinolytic enzymes using this compound as a substrate. The kinetic parameters obtained through these assays provided insights into enzyme efficiency and specificity, which are essential for developing new anticoagulant therapies .

Chromogenic Assays for Clinical Diagnostics

This compound serves as an effective chromogenic substrate in diagnostic assays for activated protein C (APC). Its ability to release p-nitroaniline upon cleavage enables quantification of enzyme activity.

Case Study: APC Detection

A comparative analysis demonstrated that this compound exhibited favorable specificity for APC over thrombin. This characteristic allows for accurate detection of APC at low concentrations, making it suitable for clinical laboratory tests .

Research on Cell Activation Mechanisms

The compound has been implicated in studies focusing on cell surface plasminogen activation through its interaction with the urokinase-type plasminogen activator receptor (uPAR).

Case Study: uPAR Localization

Investigations revealed that uPAR localization within caveolae enhances pericellular plasminogen activation, with this compound used to assess the efficiency of this process. The findings suggest that clustering of protease receptors facilitates more effective signaling pathways in cellular responses .

作用机制

The mechanism of action of Val-Leu-Arg-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the arginine and p-nitroaniline residues . This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets include the active sites of proteolytic enzymes, and the pathways involved are those related to enzyme catalysis and substrate binding .

相似化合物的比较

Val-Leu-Arg-p-nitroanilide is unique due to its high sensitivity and selectivity as a chromogenic substrate. Similar compounds include:

N-Benzoyl-Phe-Val-Arg-p-nitroanilide: Another chromogenic substrate with similar applications but different enzyme specificity.

D-Ile-Pro-Arg-p-nitroanilide: Used in assays for different proteolytic enzymes.

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for measuring the activity of chymotrypsin-like enzymes.

These compounds share the common feature of releasing p-nitroaniline upon hydrolysis, but they differ in their enzyme specificity and applications .

生物活性

Val-Leu-Arg-p-nitroanilide (VLR-pNA), also known as D-Val-Leu-Arg-p-nitroanilide, is a synthetic peptide widely utilized in biochemical assays, particularly for the evaluation of kallikrein activity. This compound serves as a chromogenic substrate, allowing researchers to measure enzyme activity through colorimetric changes. The following sections delve into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₃₈H₄₈N₈O₅

- Molecular Weight : 506.598 g/mol

- CAS Number : 162303-66-4

- Solubility : Soluble in water at concentrations up to 50 mg/ml .

This compound functions primarily as a substrate for kallikrein, an enzyme involved in various physiological processes including blood pressure regulation and inflammation. Upon cleavage by kallikrein, the substrate releases p-nitroaniline (pNA), which can be quantitatively measured due to its distinct color change. This property makes VLR-pNA particularly valuable in clinical and research settings for assessing kallikrein activity in biological samples.

Kallikrein Activity Assay

VLR-pNA is extensively used to assay the activity of glandular kallikreins in human and rat urinary samples. The enzymatic hydrolysis of VLR-pNA by kallikrein results in the release of pNA, which can be detected spectrophotometrically. Studies have shown that the enzyme activity can be correlated with various physiological conditions, making it a useful biomarker for kidney function and other related disorders .

Research Findings

A notable study reported that the enzymatic activity of kallikrein using this compound as a substrate was quantified at 5.5 ± 1.7 nmol p-NA h⁻¹ under specific assay conditions. This highlights the compound's sensitivity and effectiveness in measuring kallikrein activity in biological fluids .

Applications in Research

- Clinical Diagnostics : VLR-pNA is instrumental in diagnosing conditions associated with altered kallikrein levels, such as hypertension and renal disease.

- Biochemical Research : It is used to study the role of kallikreins in various biological processes, including their involvement in proteolytic pathways.

- Pharmacological Studies : Researchers utilize VLR-pNA to evaluate the effects of drugs on kallikrein activity, aiding in drug development processes.

Case Study 1: Kallikrein Activity in Renal Dysfunction

In a study focusing on renal dysfunction, researchers utilized VLR-pNA to assess urinary kallikrein levels in patients with chronic kidney disease (CKD). The results indicated significantly lower kallikrein activity compared to healthy controls, suggesting its potential role as a diagnostic marker for CKD progression.

Case Study 2: Impact of Dietary Factors on Kallikrein

Another investigation explored how dietary sodium intake influenced urinary kallikrein levels using VLR-pNA assays. The findings revealed that higher sodium diets correlated with increased kallikrein activity, providing insights into dietary impacts on renal physiology.

Data Table: Summary of Research Findings

常见问题

Basic Research Questions

Q. What is the primary application of Val-Leu-Arg-p-nitroanilide in enzymatic assays, and how does its structure enable this role?

this compound is a chromogenic substrate widely used to measure protease activity, particularly for enzymes like kallikrein or thrombin. The p-nitroanilide (p-NA) moiety releases p-nitroaniline upon hydrolysis, detectable via absorbance at 405–410 nm. Its tripeptide sequence (Val-Leu-Arg) mimics natural cleavage sites, ensuring substrate specificity. For instance, in kallikrein assays, hydrolysis occurs at the carboxyl side of Arg, with Trasylol® (aprotinin) used to inhibit competing proteases .

Q. What are the standard protocols for preparing this compound in kinetic assays?

Protocols typically involve dissolving the substrate in buffer (e.g., pH 7.5 Tris-HCl) at 37°C. Reaction kinetics are monitored by measuring absorbance changes at 410 nm. Blank controls with protease inhibitors (e.g., Trasylol®) are critical to isolate target enzyme activity from background noise. Detailed conditions (e.g., enzyme concentration, incubation time) must align with instrument sensitivity and substrate stability .

Q. Why is this compound preferred over fluorogenic substrates in certain assays?

Chromogenic substrates like this compound offer simplicity in detection (UV-Vis spectrophotometry) compared to fluorogenic alternatives requiring specialized equipment. However, they may lack sensitivity for low-abundance enzymes. Researchers must balance cost, accessibility, and experimental goals when selecting substrates .

Advanced Research Questions

Q. How can researchers address contradictory kinetic data when using this compound across different experimental setups?

Contradictions often arise from variations in buffer composition, enzyme purity, or substrate stability. For example, ionic strength affects kallikrein activity, while improper substrate storage (e.g., exposure to light/moisture) degrades p-NA. Mitigation strategies include:

- Standardizing buffer conditions (pH, temperature).

- Validating enzyme purity via SDS-PAGE.

- Performing stability tests on substrate batches .

Q. What methodological considerations are critical when designing dose-response experiments with this compound?

Key considerations include:

- Substrate saturation : Ensure [S] >> Km to avoid underestimating Vmax.

- Inhibition controls : Use specific inhibitors (e.g., aprotinin for kallikrein) to confirm target enzyme contribution.

- Data normalization : Express activity as ΔA/min/mg protein to account for sample variability. Statistical validation (e.g., ANOVA for triplicate measurements) is essential to confirm reproducibility .

Q. How can researchers optimize this compound assays for high-throughput screening (HTS)?

Adaptations for HTS include:

- Miniaturizing reaction volumes (e.g., 96-well plates).

- Automating pipetting steps to reduce human error.

- Integrating kinetic readouts with software (e.g., SoftMax Pro) for real-time data analysis. Pre-validation with Z’-factor assays (>0.5 indicates robustness) is recommended to ensure suitability for HTS .

Q. What are the limitations of this compound in studying enzyme inhibition mechanisms?

Limitations include:

- Lack of real-time resolution : Endpoint assays may miss transient inhibition phases.

- Non-specific hydrolysis : Contaminating proteases (e.g., trypsin-like enzymes) can skew results.

- Inability to distinguish competitive vs. non-competitive inhibition without complementary methods (e.g., IC50 shift assays). Combining chromogenic assays with mass spectrometry or fluorogenic probes enhances mechanistic insights .

Q. Data Analysis & Interpretation

Q. How should researchers handle outliers in this compound kinetic datasets?

Outliers may arise from pipetting errors, substrate precipitation, or instrument drift. Steps for resolution:

- Apply Grubbs’ test to identify statistical outliers.

- Replicate experiments to confirm trends.

- Use robust regression models (e.g., RANSAC) to minimize outlier impact on kinetic parameters (Km, Vmax) .

Q. What statistical frameworks are recommended for comparing enzymatic activity across experimental groups?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For larger datasets, ANOVA with post-hoc Tukey tests is appropriate. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological relevance beyond statistical significance .

Q. Technical Troubleshooting

Q. Why might absorbance readings for this compound assays plateau prematurely?

Common causes include:

- Substrate depletion : Increase initial [S] or reduce incubation time.

- Enzyme inactivation : Add stabilizing agents (e.g., BSA) to reaction buffers.

- Photobleaching : Limit exposure to light during readings.

Pre-experiment kinetic simulations (e.g., using EnzymeKinetics Toolbox) can optimize conditions .

属性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-GBESFXJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215108 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64816-14-4 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。